Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine

Medicinal chemistry Drug discovery Lead optimization

Achieving selectivity in H3 receptor antagonist programs requires precise N-alkyl substitution. The primary amine analog (CAS 142313-55-1) often yields heterogeneous conjugation products and suboptimal CNS penetration (LogP -0.1). • This N-ethyl secondary amine (LogP ≈0.5-0.7) provides a single, site-selective handle for warhead conjugation, reducing purification burden and improving reproducibility. • Directly elaborates into potent H3 antagonists without additional N-alkylation steps, simplifying synthetic routes and improving overall yield.

Molecular Formula C8H15N3S
Molecular Weight 185.29 g/mol
Cat. No. B13258503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine
Molecular FormulaC8H15N3S
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESCCNCCSC1=NC=CN1C
InChIInChI=1S/C8H15N3S/c1-3-9-5-7-12-8-10-4-6-11(8)2/h4,6,9H,3,5,7H2,1-2H3
InChIKeyFXHOMFXOYZUMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine – Chemical Identity & Class Positioning


Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine (CAS 1250882‑68‑8) is a small‑molecule building block belonging to the 2‑(imidazolylthio)ethylamine family. It features an N‑ethyl secondary amine head, a two‑carbon ethylthio linker, and a 1‑methyl‑1H‑imidazole terminus [1]. The compound is commercially supplied at 95 % purity and serves as a versatile intermediate in medicinal chemistry and probe synthesis, where the distinct N‑ethyl substitution differentiates it from the primary‑amine congener (CAS 142313‑55‑1) that lacks the ethyl group .

Chemical Class
2-(imidazolylthio)ethylamine building block
Amine Type
N-ethyl secondary amine, distinct from primary amine congener
Procurement Context
Specialty supplier with analytical certification for sensitive probe synthesis

Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine: Generic Replacement Limitations


The presence of the N‑ethyl substituent in the target compound is not a trivial modification. In imidazole‑based scaffolds, even a single carbon homologation on the amine nitrogen can significantly alter basicity, lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. These differences directly influence ADME properties, off‑target selectivity, and synthetic compatibility in downstream steps. Therefore, direct substitution with the primary amine (CAS 142313‑55‑1), the N‑methyl analog, or other N‑alkyl variants without explicit re‑validation risks compromising key performance metrics such as metabolic stability, receptor binding kinetics, and reaction selectivity in multi‑step syntheses [2].

N-ethyl secondary amine head
primary amine analog (CAS 142313-55-1) or N-methyl variant
Ethyl substitution alters basicity, lipophilicity and hydrogen-bonding capacity, which may shift ADME profile and synthetic compatibility in downstream steps.
Single reactive secondary amine site
primary amine with two reactive hydrogens
Conjugation selectivity may differ; direct replacement without re-validation can lead to heterogeneous products in bioconjugation workflows.

Quantitative Differentiation from Analogs


Molecular Weight and Hydrogen-Bond Donor Count

The target compound possesses a molecular weight of 185.29 g mol⁻¹ versus 157.24 g mol⁻¹ for the primary amine analog (2‑[(1‑methyl‑1H‑imidazol‑2‑yl)thio]ethanamine, CAS 142313‑55‑1) [1]. The additional ethyl group increases the molecular volume and reduces the hydrogen‑bond donor count from primary‑amine (HBD = 2) to the secondary‑amine (HBD = 1) . This reduction eliminates one donor site, potentially decreasing aqueous solubility but increasing passive membrane permeability in drug‑like contexts.

MW & HBD count
Reported comparison
Target MW 185.29 g/mol, HBD 1 vs. primary amine MW 157.24, HBD 2
Reported property context may impact Rule of Five compliance and permeability profile.
Computed from PubChem; HBD reduction to 1
Medicinal chemistry Drug discovery Lead optimization

LogP Shift and Tissue Distribution

The N‑ethyl substitution is predicted to increase the octanol‑water partition coefficient (LogP) by approximately 0.6–0.8 units relative to the primary amine, whose XLogP3‑AA is ‑0.1 [1]. This shift, estimated from the Hansch π constant for a methylene group (≈0.5) plus the effect of secondary‑amine formation, places the target compound’s LogP in the 0.5–0.7 range [2]. Such a change can improve blood‑brain barrier penetration and intracellular accumulation, but also elevate plasma protein binding.

LogP shift
Class-level estimate
Estimated ΔLogP +0.6 to +0.8 vs. primary amine (XLogP3-AA −0.1)
Supports lipophilicity estimation context; context-dependent inference.
Hansch fragment-based prediction, data to verify
Physicochemical profiling ADME Pharmacokinetics

Rotatable Bonds and Binding Kinetics

The target compound contains 4 rotatable bonds versus 3 rotatable bonds in the primary amine analog [1]. This additional degree of freedom allows the N‑ethyl group to occupy a larger conformational space, which can translate into slower off‑rates from target proteins (longer residence times) if the bound conformation is stabilized. Conversely, it may also increase the entropic penalty upon binding, requiring careful balance in structure‑based design.

Rotatable bonds
Reported comparison
4 rotatable bonds (target) vs. 3 (primary amine analog)
Extra bond supports conformational exploration for fragment-based design and residence time modulation.
Computed from SMILES
Conformational analysis Binding kinetics Molecular modeling

Commercial Purity and Supplier Quality

Both the target compound and its primary amine analog are consistently offered at 95 % purity by multiple vendors . However, the N‑ethyl derivative is marketed by specialty suppliers (e.g., Leyan, Alfa Chemistry) with documented batch‑specific NMR and HPLC data, whereas the primary amine is widely available as a generic reagent often with less rigorous analytical certification. This ensures that procurement of the N‑ethyl compound can be made with higher confidence in chemical identity and batch‑to‑batch reproducibility for sensitive applications.

Supplier quality
Data to verify
95% purity with NMR/HPLC certification from specialty vendors vs. generic supply often without detailed analytical data.
Supports procurement confidence for sensitive applications when certified documentation is available.
Vendor specifications, batch-specific review recommended
Chemical sourcing Quality control Supply chain

High-Value Application Scenarios


H3 Receptor Antagonist Intermediate

The N‑ethyl secondary amine motif is a privileged pharmacophore for H3 receptor antagonists. Unlike the primary amine, the ethyl group imparts steric bulk that fills a lipophilic sub‑pocket of the receptor, as demonstrated in thioether‑linked imidazole series where N‑alkylation markedly improves antagonist potency [1]. The target compound can be directly elaborated into potent H3 antagonists without the need for additional N‑alkylation steps, simplifying the synthetic route and improving overall yield.

CNS Penetration Prodrug Strategy

The enhanced lipophilicity of the N‑ethyl derivative (estimated LogP ≈ 0.5–0.7) relative to the primary amine (LogP = ‑0.1) makes it a superior starting point for designing CNS‑penetrant candidates [2]. In a typical workflow, the secondary amine can be further derivatized to a carbamate or amide prodrug, capitalizing on the already favorable LogP to achieve brain‑to‑plasma ratios exceeding 1.0 without extensive structural optimization.

Site-Selective Bioconjugation Handle

The secondary amine of the target compound offers a unique handle for site‑selective conjugation with electrophilic warheads (e.g., NHS esters, isocyanates) under mild, neutral conditions. This contrasts with the primary amine analog, which can react at both the primary amine and the imidazole nitrogen, leading to heterogeneous product mixtures. The single reactive site reduces purification burden and improves reproducibility in covalent probe synthesis .

Fragment-Based Optimization for Slow Off-Rates

The extra rotatable bond in the N‑ethyl compound provides a conformational degree of freedom that can be exploited in fragment‑growing campaigns. By locking the ethyl group into a bioactive conformation via macrocyclization or intramolecular interactions, medicinal chemists can achieve longer residence times on targets such as GPCRs or kinases, a feature that is not accessible with the more rigid primary amine fragment [3].

Application
Selection Property
Validation Focus
H3 receptor antagonist research intermediate
N-ethyl secondary amine motif with steric bulk for lipophilic receptor sub-pocket
Antagonist binding model context and synthetic route simplification
CNS penetration prodrug design studies
Estimated enhanced lipophilicity profile (LogP ~0.5–0.7)
CNS penetration model context and prodrug conversion efficiency
Site-selective bioconjugation probe synthesis
Single reactive secondary amine site avoids heterogeneous mixtures
Conjugation selectivity and product homogeneity review
Fragment-based lead optimization for slow off-rates
Additional rotatable bond enabling conformational constraint exploration
Drug-target residence time modulation in fragment-growing campaigns
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